![molecular formula C16H14ClNO2 B14593782 1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione CAS No. 60955-65-9](/img/structure/B14593782.png)
1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones This compound features a chlorophenyl group and a dimethylaminophenyl group attached to an ethane-1,2-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-(dimethylamino)benzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with ethane-1,2-dione under basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
Catalysts: Lewis acids like aluminum chloride (AlCl3) for substitution reactions.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-phenylethane-1,2-dione: Lacks the dimethylamino group.
1-(4-Methylphenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione: Contains a methyl group instead of a chlorine atom.
Uniqueness
1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione is unique due to the presence of both a chlorophenyl and a dimethylaminophenyl group, which confer distinct chemical and physical properties.
Properties
CAS No. |
60955-65-9 |
|---|---|
Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C16H14ClNO2/c1-18(2)14-9-5-12(6-10-14)16(20)15(19)11-3-7-13(17)8-4-11/h3-10H,1-2H3 |
InChI Key |
JIDZPVZFPBCLSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
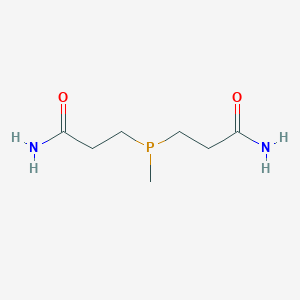
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
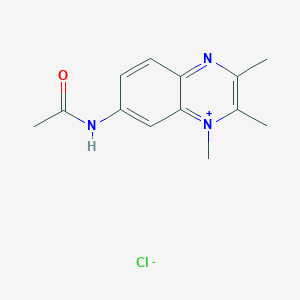
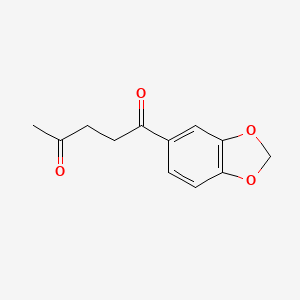
![N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14593734.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)
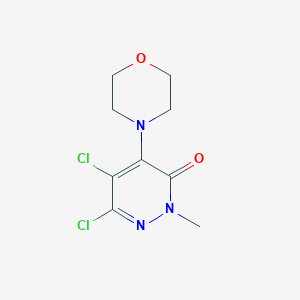

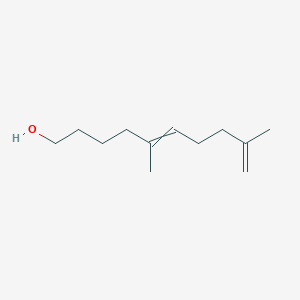
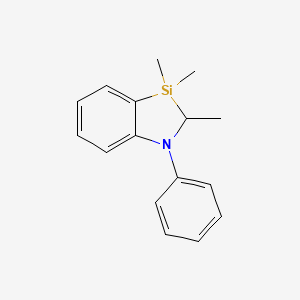
![2-Propenamide, 3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14593766.png)

![1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14593779.png)
